tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate
CAS No.: 159603-47-1
Cat. No.: VC20898660
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 159603-47-1 |
|---|---|
| Molecular Formula | C10H20N2O2 |
| Molecular Weight | 200.28 g/mol |
| IUPAC Name | tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate |
| Standard InChI | InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-10(4)5-11-6-10/h11H,5-7H2,1-4H3,(H,12,13) |
| Standard InChI Key | APVXPWQROCCVQJ-UHFFFAOYSA-N |
| SMILES | CC1(CNC1)CNC(=O)OC(C)(C)C |
| Canonical SMILES | CC1(CNC1)CNC(=O)OC(C)(C)C |
Introduction
Chemical Properties and Structure
Basic Information
tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 159603-47-1 |
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol |
| IUPAC Name | tert-butyl N-[(3-methylazetidin-3-yl)methyl]carbamate |
| Standard InChI | InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-10(4)5-11-6-10/h11H,5-7H2,1-4H3,(H,12,13) |
| Standard InChIKey | APVXPWQROCCVQJ-UHFFFAOYSA-N |
| The structure contains an azetidine ring with a methyl group at the 3-position, a methylene bridge connecting to a carbamate group with a tert-butyl moiety. |
Physical Properties
The compound possesses specific physical characteristics that influence its handling and application in research settings:
| Physical Property | Description |
|---|---|
| Appearance | Typically a solid at room temperature |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and methanol |
| Stability | Relatively stable under standard laboratory conditions, but sensitive to strongly acidic environments which can cleave the Boc protecting group |
Structural Features
The compound's structure incorporates several key functional elements:
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A four-membered azetidine ring providing conformational rigidity
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A tertiary carbon at the 3-position bearing a methyl substituent
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A methylene linker connecting the ring to the carbamate group
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A tert-butyloxycarbonyl (Boc) protecting group on the amine
Synthesis Methods
General Synthetic Approach
The synthesis of tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with (3-methylazetidin-3-yl)methanol in the presence of a base such as triethylamine. The reaction conditions are crucial for preventing hydrolysis and ensuring high purity of the final product.
Alternative Synthetic Routes
Alternative synthetic pathways may involve:
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Protection of the amine group of (3-methylazetidin-3-yl)methylamine with di-tert-butyl dicarbonate
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Functionalization of 3-methylazetidine followed by introduction of the methylcarbamate moiety
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Ring-closing strategies starting from appropriate acyclic precursors
Hydrochloride Salt Formation
The hydrochloride salt of tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate (CAS: 1523606-21-4) is often prepared to enhance solubility in polar solvents and improve stability. The salt has a molecular formula of C₁₀H₂₁ClN₂O₂ and a molecular weight of 236.74 g/mol .
Biological Activities and Applications
Pharmaceutical Applications
tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate serves primarily as a building block in medicinal chemistry, particularly in the synthesis of:
Structure-Activity Relationships
The azetidine ring in tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate contributes to its value in drug design through:
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Conformational rigidity, which can enhance binding affinity to target proteins
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Improved metabolic stability compared to more flexible analogs
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Ability to access unique three-dimensional pharmacophoric spaces
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Potential to modulate physicochemical properties of resulting drug candidates
Comparison with Similar Compounds
Structural Analogs
Several structural analogs of tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate exist, each with distinctive features:
Functional Differences
The functional differences between these compounds include:
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Ring size affecting conformational preferences and biological target binding
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Substitution patterns influencing steric hindrance and electronic properties
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Presence or absence of the methylene linker affecting flexibility and spatial arrangement
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N-methylation altering the hydrogen-bonding capabilities and metabolic stability
Synthetic Advantages
tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate offers several synthetic advantages compared to related compounds:
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The protected amine allows for selective functionalization in complex syntheses
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The azetidine ring provides conformational constraints beneficial for certain biological activities
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The methyl group at the 3-position creates a stereogenic center that can influence biological activity
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The structure can be easily incorporated into larger molecules through the carbamate functionality
Current Research and Future Prospects
Recent Developments
Recent research has explored the use of tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate in:
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Development of novel protein degraders targeting specific disease-associated proteins
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Design of small molecule inhibitors for challenging therapeutic targets
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Creation of chemical libraries for high-throughput screening campaigns
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Preparation of peptidomimetics with improved pharmacokinetic properties
Emerging Applications
The compound shows promise for application in several emerging areas:
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As a component in targeted protein degradation technologies
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In the development of covalent inhibitors that form permanent bonds with target proteins
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As building blocks for macrocyclic compounds with enhanced target selectivity
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In fragment-based drug discovery approaches where the azetidine moiety serves as a privileged scaffold
Research Challenges
Despite its utility, several challenges exist in the application of tert-Butyl ((3-methylazetidin-3-yl)methyl)carbamate:
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Developing more efficient and environmentally friendly synthetic routes
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Understanding the structural impacts of the azetidine ring on target binding
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Optimizing the physicochemical properties of derivatives for improved drug-like characteristics
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Addressing potential metabolic liabilities in drug candidates containing this structural unit
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